Cas no 10472-97-6 (8-Phenyloctan-1-ol)
8-Phenyloctan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Phenyl-1-octanol
- 8-PHENYL-N-OCTANOL
- 8-phenyloctan-1-ol
- 8-Phenyloctyl alcohol
- Benzeneoctanol
- [ "" ]
- 8-PHENYLOCTANOL
- 8-PHENYLOCTANOL 97%
- AS-49301
- 10472-97-6
- benzene-octanol
- AKOS015840686
- 8-Phenyl-1-octanol, 98% (GC)
- A801046
- CS-0128423
- FT-0621574
- DTXSID50333734
- FD7170
- SCHEMBL1005849
- MFCD00040918
- AMY15336
- SY101162
- 8-Phenyloctan-1-ol
-
- MDL: MFCD00040918
- Inchi: 1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2
- InChI Key: MGIGATOGROSKNW-UHFFFAOYSA-N
- SMILES: OCCCCCCCCC1C=CC=CC=1
- BRN: 2556146
Computed Properties
- Exact Mass: 206.16700
- Monoisotopic Mass: 206.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Powder
- Density: 0.942 g/mL at 20 °C
- Boiling Point: 126-128°C 0,2mm
- Flash Point: 125-127°C/0.2mm
- Refractive Index: n20/D 1.504
- Water Partition Coefficient: Not miscible or difficult to mix with water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 20.23000
- LogP: 3.56200
- Solubility: Insoluble in water.
8-Phenyloctan-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
8-Phenyloctan-1-ol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
8-Phenyloctan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P859039-1g |
8-Phenyl-1-Octanol |
10472-97-6 | ≥98% | 1g |
428.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 778931-1G |
8-Phenyl-1-octanol |
10472-97-6 | 98% (GC) | 1G |
¥801.46 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 778931-10G |
8-Phenyl-1-octanol |
10472-97-6 | 98% (GC) | 10G |
¥6510.48 | 2022-02-24 | |
| TRC | P336168-50mg |
8-Phenyloctan-1-ol |
10472-97-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336168-100mg |
8-Phenyloctan-1-ol |
10472-97-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P336168-500mg |
8-Phenyloctan-1-ol |
10472-97-6 | 500mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78601-1g |
8-Phenyl-1-octanol |
10472-97-6 | 1g |
¥368.0 | 2021-09-08 | ||
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80055-5mg |
8-Phenyl-1-octanol |
10472-97-6 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004603-1g |
8-Phenyl-1-octanol |
10472-97-6 | 97% | 1g |
1006CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004603-5g |
8-Phenyl-1-octanol |
10472-97-6 | 97% | 5g |
3981CNY | 2021-05-08 |
8-Phenyloctan-1-ol Suppliers
8-Phenyloctan-1-ol Related Literature
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1. Natural product-derived building blocks for combinatorial synthesis. Part 1. Fragmentation of natural products from myxobacteriaJutta Niggemann,Katrin Michaelis,Ronald Frank,Norbert Zander,Gerhard H?fle J. Chem. Soc. Perkin Trans. 1 2002 2490
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Rolf Zei?ler,Florian Pabst,Till B?hmer,Thomas Blochowicz Phys. Chem. Chem. Phys. 2023 25 16380
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Phillip L. van der Peet,Masahiro Nagata,Sayali Shah,Jonathan M. White,Sho Yamasaki,Spencer J. Williams Org. Biomol. Chem. 2016 14 9267
Additional information on 8-Phenyloctan-1-ol
Introduction to 8-Phenyloctan-1-ol (CAS No. 10472-97-6)
8-Phenyloctan-1-ol, chemically designated as an alcohol with the molecular formula C₁₁H₂₄O, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. Its unique structure, featuring a phenyl group attached to an octyl chain, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound, identified by the CAS number 10472-97-6, has garnered attention due to its potential applications in drug development and material science.
The molecular structure of 8-Phenyloctan-1-ol consists of an eight-carbon primary alcohol chain with a phenyl ring at the third carbon position. This arrangement imparts specific physicochemical properties, such as solubility and reactivity, which are crucial for its utility in synthetic chemistry. The presence of the phenyl group enhances its interaction with biological targets, making it a valuable building block in medicinal chemistry.
Recent advancements in the field of drug discovery have highlighted the importance of aliphatic alcohols with aromatic substituents in the design of novel therapeutic agents. 8-Phenyloctan-1-ol has been explored as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. Its ability to undergo various chemical transformations, such as oxidation and esterification, makes it a flexible intermediate for constructing complex molecular architectures.
In addition to its pharmaceutical applications, 8-Phenyloctan-1-ol has shown promise in the development of specialty chemicals and materials. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in advanced material formulations. The compound's ability to form stable complexes with other molecules also opens up possibilities for its use in coordination chemistry and catalysis.
Recent studies have delved into the biological activity of derivatives of 8-Phenyloctan-1-ol, revealing potential therapeutic benefits. Researchers have synthesized analogs of this compound and evaluated their efficacy in models of inflammation and pain. Preliminary results suggest that certain derivatives exhibit significant anti-inflammatory properties comparable to existing therapeutic agents. These findings underscore the importance of exploring structurally diverse compounds like 8-Phenyloctan-1-ol for drug discovery efforts.
The synthesis of 8-Phenyloctan-1-ol typically involves Friedel-Crafts alkylation followed by reduction steps to introduce the primary alcohol functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. The development of greener synthetic routes has also been a focus area, with researchers exploring biocatalytic methods to minimize environmental impact.
The physicochemical properties of 8-Phenyloctan-1-ol make it an attractive candidate for various applications beyond pharmaceuticals. Its moderate polarity and ability to form hydrogen bonds allow it to be used as a solvent or cosolvent in organic reactions. Furthermore, its stability under different conditions makes it suitable for industrial applications where chemical robustness is essential.
In conclusion, 8-Phenyloctan-1-oL (CAS No. 10472-97-6) is a versatile compound with significant potential in both pharmaceutical and material science domains. Its unique structural features and reactivity profile make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern chemical innovation.
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